N-Me-Val-OH.HCl
Description
N-Methyl-L-valine hydrochloride (N-Me-Val-OH·HCl) is a modified amino acid derivative where the alpha-amino group of valine is substituted with a methyl group. It is widely utilized in peptide synthesis and medicinal chemistry research to enhance metabolic stability and modulate physicochemical properties of peptides . The compound has a molecular formula of C₆H₁₃NO₂·HCl and a molecular weight of 167.63 g/mol . Its canonical SMILES notation is CC(C@([H])C(O)=O)C.Cl, reflecting the (R)-configuration of the chiral center . N-Me-Val-OH·HCl is strictly designated for research applications, with precautions against human use .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Valine
Reductive amination offers a direct route to N-methylated amino acids. In this method, valine reacts with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield N-methylvaline. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
Reaction Conditions :
- Substrates : L-valine, formaldehyde (37% aqueous solution)
- Reducing Agent : Sodium cyanoborohydride (1.2 equiv)
- Solvent : Methanol/water (4:1 v/v)
- Temperature : 25°C, 24 hours
- Yield : 70–75%
This method avoids harsh alkylating agents, making it suitable for lab-scale synthesis. However, over-methylation and racemization risks necessitate precise pH control (pH ~6.5–7.0).
Alkylation with Methyl Halides
N-Methylation via alkylation employs methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methyl donors. Valine’s primary amine reacts with these agents under basic conditions (e.g., sodium hydroxide or triethylamine).
Typical Protocol :
- Dissolve L-valine in anhydrous dimethylformamide (DMF).
- Add methyl iodide (2.5 equiv) and triethylamine (3.0 equiv).
- Stir at 40°C for 12 hours.
- Quench with HCl, isolate via crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 40°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
| Purity (HPLC) | >98% |
This method, while efficient, generates stoichiometric waste (e.g., NaI), complicating purification.
Protection-Methylation-Deprotection Strategy
To enhance selectivity, a three-step approach is employed:
- Protection : Introduce a temporary group (e.g., benzyloxycarbonyl, Cbz) to valine’s amine.
- Methylation : React the protected intermediate with methylating agents.
- Deprotection : Remove the protecting group under acidic conditions.
Example Synthesis :
- Cbz Protection :
- Methylation :
- Cbz-Valine + CH3I → Cbz-N-Me-Valine (Yield: 75–80%)
- Deprotection :
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Methanol and ethanol are preferred for their ability to dissolve both valine and methylating agents. Elevated temperatures (55–65°C) accelerate reaction kinetics but may promote racemization. For instance, a 60°C reaction in methanol achieves 85% yield in 10 hours, whereas room-temperature reactions require 24 hours for comparable yields.
Stoichiometric Ratios
Optimal methyl donor equivalence is critical:
- Methyl Chloroformate : 2.5–3.0 equiv relative to valine.
- Formaldehyde : 1.2 equiv to limit dimerization byproducts.
Excess methylating agents improve conversion but necessitate rigorous post-reaction purification (e.g., aqueous washes, recrystallization).
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented method (CN105949085A) outlines the following protocol:
- Reactor Setup :
- Charge methanol (6.5–8x valine mass) and L-valine.
- Add triethylamine (0.2–0.3x valine mass) as a base.
- Methylation :
- Slowly add methyl chloroformate (2.52–3.0 mol equiv).
- Maintain at 55–65°C for 10–15 hours.
- Workup :
- Concentrate under reduced pressure.
- Acidify with HCl to pH 1.5, crystallize, and centrifuge.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >99% |
| Chiral Purity | >99.9% ee |
This method eliminates solid waste and enables solvent recovery, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC Conditions : C18 column, 0.1% TFA in H2O/MeCN gradient, 1.0 mL/min, λ = 214 nm.
- Retention Time : 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-valine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methyl group on the nitrogen can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amino acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Methyl-L-valine.
Oxidation: Oxidized forms of the compound, potentially forming N-oxide derivatives.
Reduction: Reduced forms, possibly leading to the formation of secondary amines.
Hydrolysis: Free N-Methyl-L-valine and hydrochloric acid.
Scientific Research Applications
N-Methyl-L-valine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in studies involving protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-L-valine hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for the selective formation of peptide bonds. The methyl group on the nitrogen provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions. The hydrochloride salt form enhances its solubility and stability in aqueous solutions.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Notes:
Biological Activity
N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl) is an important compound in biochemistry and pharmaceutical research. It is a derivative of valine, an essential amino acid, modified by the addition of a methyl group on the nitrogen atom. This modification significantly influences its biological activity, making it a valuable building block in peptide synthesis and drug formulation.
- Molecular Formula : C₇H₁₆ClNO₂
- Molar Mass : 181.66 g/mol
- Solubility : Highly soluble in water, with various solubility metrics indicating its potential for bioavailability in pharmaceutical applications .
1. Peptide Synthesis
This compound is primarily utilized in the synthesis of peptides. The presence of the N-methyl group enhances the conformational rigidity and stability of peptides, which can improve their biological activity and resistance to proteolysis. This property is particularly beneficial when developing peptide-based therapeutics that require enhanced stability in biological environments .
2. Pharmaceutical Applications
This compound plays a crucial role in drug formulation, especially for neurological disorders and other conditions where amino acid analogs can influence neurotransmitter pathways. Its ability to mimic natural amino acids allows it to be incorporated into therapeutic agents, potentially leading to more effective treatments with fewer side effects .
3. Biochemical Research
This compound is employed in studies related to protein folding and enzyme activity. By understanding how this compound interacts with proteins, researchers can gain insights into metabolic processes and identify potential therapeutic targets .
Case Study 1: Peptide Stability
A study demonstrated that peptides synthesized with N-Me-Val exhibited increased resistance to enzymatic degradation compared to their non-methylated counterparts. This was attributed to the enhanced conformational stability provided by the N-methylation, making these peptides more suitable for therapeutic use.
Case Study 2: Antiproliferative Activity
In a preclinical evaluation, a series of compounds including N-Me-Val were assessed for their ability to inhibit cancer cell proliferation. Results indicated that N-Me-Val-containing peptides showed significant antiproliferative effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Comparative Analysis of Biological Activity
| Compound | Antiproliferative Activity | Stability | Solubility |
|---|---|---|---|
| This compound | High | High | Very Soluble |
| Non-methylated Valine | Moderate | Low | Soluble |
| Other N-methyl AAs | Varies | Varies | Varies |
Q & A
Basic: How should researchers design experiments to synthesize and characterize N-Me-Val-OH.HCl with reproducibility?
Answer:
-
Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring reaction conditions (e.g., temperature, solvent purity) are meticulously documented. Include step-by-step coupling and deprotection procedures, referencing established protocols for methylated amino acids .
-
Characterization : Employ a combination of:
Technique Key Parameters Purpose HPLC Retention time, purity ≥95% Confirm purity and identity NMR (¹H/¹³C) Chemical shifts (δ ppm) for CH₃, COOH groups Verify methyl group position Mass Spectrometry m/z ratio matching theoretical mass Validate molecular formula - For novel compounds, provide full spectral data in supplementary materials; for known compounds, cite prior literature .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks, as hydrochloride salts may release HCl vapors under heat .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Document all safety measures in the experimental section .
Advanced: How can researchers resolve contradictions in solubility or stability data for this compound across studies?
Answer:
- Data Triangulation : Compare results across orthogonal methods (e.g., dynamic light scattering vs. HPLC stability assays) to identify methodological biases .
- Environmental Controls : Replicate experiments under standardized conditions (pH, temperature, ionic strength) to isolate variables. For example, discrepancies in solubility may arise from differences in buffer systems .
- Statistical Validation : Apply ANOVA or t-tests to assess whether observed differences are statistically significant (p < 0.05) .
Advanced: What strategies ensure robust computational modeling of this compound’s conformational dynamics?
Answer:
- Force Field Selection : Use AMBER or CHARMM for peptide simulations, adjusting parameters for methylated residues. Validate against experimental NMR data .
- Sampling Methods : Implement enhanced sampling techniques (e.g., metadynamics) to overcome energy barriers in conformational transitions.
- Data Reproducibility : Archive simulation trajectories and input files in repositories like Chemotion or RADAR4Chem, adhering to FAIR principles .
Advanced: How should researchers integrate this compound into peptide synthesis workflows while minimizing racemization?
Answer:
- Coupling Conditions : Use low-temperature (0–4°C) protocols with HOBt/DIC activation to reduce racemization risks .
- Monitoring : Track enantiomeric purity via chiral HPLC at each synthesis step.
- Comparative Analysis : Contrast yields and purity with non-methylated analogs to quantify methyl group effects on reaction efficiency .
Basic: What literature review practices are essential for contextualizing this compound’s biochemical applications?
Answer:
- Keyword Strategy : Combine terms like “methylated valine derivatives,” “peptide stability,” and “HCl salt” in databases (PubMed, SciFinder). Filter by publication date (last 10 years) and impact factor (≥3.0) .
Advanced: How can researchers optimize LC-MS/MS methods for quantifying this compound in complex biological matrices?
Answer:
- Ionization Settings : Use ESI+ mode with optimized capillary voltage (3.5 kV) and desolvation temperature (350°C) to enhance signal-to-noise ratios.
- Matrix Effects : Spike samples with deuterated internal standards (e.g., N-Me-Val-OH.DCl) to correct for ion suppression .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.99), LOQ (≤1 ng/mL), and inter-day precision (CV ≤15%) .
Key Considerations for Methodological Rigor:
- Ethical Reporting : Disclose all conflicts of interest and funding sources in the “Author Declarations” section .
- Data Transparency : Deposit raw data in FAIR-aligned repositories (e.g., nmrXiv for NMR spectra) .
- Peer Review : Solicit feedback from domain experts to preemptively address analytical gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
